2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline
Description
The compound 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is a nitrogen-containing heterocyclic molecule featuring a quinoxaline core fused to a bicyclic octahydropyrrolo[3,4-c]pyrrole system substituted with a phenylmethanesulfonyl group. The sulfonyl group enhances solubility and may influence binding affinity in biological systems.
Propriétés
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-28(27,15-16-6-2-1-3-7-16)25-13-17-11-24(12-18(17)14-25)21-10-22-19-8-4-5-9-20(19)23-21/h1-10,17-18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHFHYMYJZQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC4=CC=CC=C4N=C3)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) , also known as MAC30 (Meningioma-associated protein). This protein has been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease.
Biochemical Pathways
The σ2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation.
Result of Action
The therapeutic utility of σ2 ligands, including this compound, is under investigation in numerous laboratories and on-going clinical trials. Early research suggests that σ2 ligands can prevent the synaptotoxic impact of Aβ oligomers (AβO, oligomers of Aβ42) on neurons by blocking their interactions with neuronal receptors. This suggests that σ2 may be a viable therapeutic target for the treatment of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 7f)
- Structure: A pyrazolo-pyridine fused with a quinoline moiety and ester group.
- Synthesis: Prepared via a 12-hour reaction at room temperature using 3-aminoquinoline and hydrochloric acid, yielding 84% orange crystals .
- Key Data : Melting point 248–251°C; elemental analysis (C 70.09%, H 4.41%, N 13.69%) aligns with calculated values .
- Comparison : Unlike the target compound, 7f lacks a sulfonyl group but shares a fused heterocyclic core. The ester group in 7f may reduce metabolic stability compared to sulfonyl substituents.
5-Acetyl-2-methylpyrrole Derivatives
- Structure : Pyrrole substituted with acetyl and methyl groups, forming hydrazones and semicarbazones .
- Synthesis : Produced via Wolff-Kishner reduction and acetyl bromide reactions .
- Key Data : Derivatives exhibit melting points up to 200°C (e.g., semicarbazone). Brominated analogs (m.p. 161°C) highlight substituent effects on stability .
Physicochemical and Functional Properties
Analytical and Crystallographic Methods
- Crystallography : SHELX software (e.g., SHELXL, SHELXD) is critical for structural determination of small molecules and macromolecules, suggesting its utility in resolving the target compound’s conformation .
- Elemental Analysis : Used extensively for compounds like 7f to verify purity and stoichiometry .
Research Implications and Limitations
- Pharmacological Potential: The sulfonyl group in the target compound may improve bioavailability compared to ester-containing analogs like 7f.
- Synthesis Challenges : The bicyclic pyrrolo-pyrrole system likely requires multi-step synthesis, contrasting with simpler pyrrole derivatives .
- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
